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Compound of Interest

Compound Name:
1,5-Dimethyl-1H-indazole-6-

boronic acid

Cat. No.: B1387045 Get Quote

An In-depth Technical Guide to 1,5-Dimethyl-1H-indazole-6-boronic acid: Properties,

Applications, and Experimental Protocols

This guide serves as a comprehensive technical resource for researchers, scientists, and drug

development professionals working with 1,5-Dimethyl-1H-indazole-6-boronic acid. It delves

into the core physicochemical properties, synthetic considerations, and key applications of this

versatile reagent, with a particular focus on its role in modern synthetic organic chemistry.

Core Molecular and Physical Properties
1,5-Dimethyl-1H-indazole-6-boronic acid is a heterocyclic organic compound featuring an

indazole core functionalized with a boronic acid group. This specific arrangement of atoms

makes it a valuable building block, particularly in the construction of complex molecular

architectures relevant to medicinal chemistry.
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Property Value Source(s)

Molecular Formula C₉H₁₁BN₂O₂ [1][2]

Molecular Weight 190.01 g/mol [1]

CAS Number 1310383-98-2 [1]

IUPAC Name
(1,5-dimethyl-1H-indazol-6-

yl)boronic acid

Physical Form Solid

Purity Commonly available at ≥95%

Storage Temperature
Inert atmosphere, 2-8°C or

-20°C
[1][2]

Molecular Structure:

Caption: Molecular structure of 1,5-Dimethyl-1H-indazole-6-boronic acid.

Synthesis and Elucidation
The synthesis of substituted indazoles is a well-established field in organic chemistry.[3] While

specific literature detailing the multi-step synthesis of 1,5-Dimethyl-1H-indazole-6-boronic
acid is proprietary, a general retrosynthetic analysis suggests a pathway involving the

construction of the dimethyl-indazole core followed by a borylation reaction.

A plausible synthetic approach could involve:

Formation of the Indazole Ring: A common method for synthesizing the indazole core is

through the reaction of an appropriately substituted phenylhydrazine with an aldehyde or

ketone, or via cyclization of o-toluidine derivatives.[3][4]

Borylation: The introduction of the boronic acid moiety at the 6-position can be achieved

through methods such as iridium-catalyzed C-H borylation or by a halogen-metal exchange

of a 6-bromo-1,5-dimethyl-1H-indazole precursor followed by quenching with a trialkyl

borate.
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Characterization of the final product would typically involve a suite of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical

structure and connectivity of the molecule.

Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction
The primary utility of 1,5-Dimethyl-1H-indazole-6-boronic acid in synthetic chemistry is as a

coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This powerful carbon-

carbon bond-forming reaction is fundamental to modern drug discovery and materials science,

allowing for the efficient synthesis of biaryl and related structures.[5][6]

The Suzuki-Miyaura coupling is a versatile and robust cross-coupling process with broad

application in the synthesis of high-value pharmaceuticals and fine chemicals.[7] The reaction

mechanism involves a catalytic cycle with a palladium complex that alternates between Pd(0)

and Pd(II) oxidation states.[5]

The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds

through three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or

vinyl halide (R¹-X), forming a Pd(II) complex.[6][7][8]

Transmetalation: The organic group from the organoboron compound (in this case, the 1,5-

dimethyl-1H-indazol-6-yl group) is transferred to the palladium(II) center. This step requires

activation by a base, which forms a boronate species that facilitates the transfer.[7][8][9]

Reductive Elimination: The two organic partners on the palladium center (R¹ and the

indazolyl group) are coupled, forming the new C-C bond and regenerating the catalytically

active Pd(0) species.[6][7][8]
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Suzuki-
Miyaura Coupling
This protocol provides a general methodology for the coupling of 1,5-Dimethyl-1H-indazole-6-
boronic acid with an aryl bromide. Note: This is a representative protocol and may require

optimization for specific substrates.

Materials and Reagents:
1,5-Dimethyl-1H-indazole-6-boronic acid (1.2 equiv)

Aryl Bromide (1.0 equiv)

Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)[6]

Base (e.g., K₂CO₃, 2.0 equiv)[6]

Solvent (e.g., deoxygenated 1,4-Dioxane/Water mixture)[6]
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Argon or Nitrogen for inert atmosphere

Standard laboratory glassware

Workflow Diagram:
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Preparation

Reaction

Work-up & Purification

Flame-dry a round-bottom flask
under high vacuum.

Purge the flask with Argon.

Charge flask with:
- Aryl Bromide (1.0 equiv)
- Boronic Acid (1.2 equiv)
- Pd(PPh₃)₄ (0.05 equiv)

- K₂CO₃ (2.0 equiv)

Add deoxygenated
1,4-Dioxane/Water solvent.

Heat the reaction mixture
(e.g., 100 °C) with stirring.

Monitor reaction progress
(e.g., by TLC or LC-MS).

Cool to room temperature
upon completion.

Add water to the mixture.

Extract with an organic solvent
(e.g., Ethyl Acetate).

Dry the organic phase
(e.g., over anhydrous MgSO₄).

Concentrate under
reduced pressure.

Purify the crude product
(e.g., by column chromatography).

Click to download full resolution via product page

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
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Step-by-Step Procedure:
Inert Atmosphere Setup: A round-bottom flask equipped with a stir bar is flame-dried under a

high vacuum and subsequently purged with argon gas.[6]

Reagent Addition: The flask is charged with the aryl bromide (1.0 equiv), 1,5-Dimethyl-1H-
indazole-6-boronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv),

and the base (e.g., K₂CO₃, 2.0 equiv).[6]

Solvent Addition: A deoxygenated solvent mixture, such as 1,4-dioxane and water, is added

to the flask via syringe.[6]

Reaction Conditions: The resulting mixture is heated to a specified temperature (typically

between 60-100 °C) and stirred vigorously for a designated period (e.g., 12-24 hours).[6]

Monitoring: The reaction's progress is monitored by an appropriate analytical technique,

such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry

(LC-MS).

Work-up: Upon completion, the reaction mixture is cooled to room temperature. Water is

added, and the product is extracted into an organic solvent like ethyl acetate.[6]

Purification: The combined organic layers are dried over an anhydrous drying agent (e.g.,

MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude product is

then purified, typically by flash column chromatography, to yield the desired biaryl product.

Applications in Drug Discovery and Medicinal
Chemistry
The indazole scaffold is considered a "privileged" structure in medicinal chemistry due to its

ability to interact with a wide range of biological targets.[3] When combined with the synthetic

accessibility provided by the boronic acid functional group, compounds like 1,5-Dimethyl-1H-
indazole-6-boronic acid become highly valuable in the synthesis of potential therapeutic

agents.

Boronic acids themselves have seen a surge of interest in medicinal chemistry, culminating in

several FDA-approved drugs.[10] For example, Bortezomib (Velcade®), a proteasome inhibitor
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for treating multiple myeloma, was the first boronic acid-containing drug approved by the FDA

in 2003.[10] This success has paved the way for other boron-containing drugs, highlighting the

importance of boronic acids as key pharmacophores.[10]

The use of 1,5-Dimethyl-1H-indazole-6-boronic acid allows for the incorporation of the

dimethyl-indazole moiety into lead compounds, which can modulate properties such as:

Target Binding and Potency: The indazole ring can participate in various non-covalent

interactions within a protein's active site.

Pharmacokinetic Profile: Modifications to the core structure can influence absorption,

distribution, metabolism, and excretion (ADME) properties.

Intellectual Property: The creation of novel chemical entities containing this specific scaffold.

Handling, Storage, and Safety
Proper handling and storage are crucial for maintaining the integrity of 1,5-Dimethyl-1H-
indazole-6-boronic acid and ensuring laboratory safety.

Hazard Statements: The compound is associated with the hazard statements H302 (Harmful

if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335

(May cause respiratory irritation).[2]

Precautionary Measures: When handling, it is essential to wear appropriate personal

protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be

conducted in a well-ventilated fume hood. Avoid breathing dust.[2]

Storage: The compound should be stored in a tightly sealed container under an inert

atmosphere (e.g., argon or nitrogen) at the recommended temperature (2-8°C or -20°C) to

prevent degradation, particularly protodeborylation.[1][2]

Conclusion
1,5-Dimethyl-1H-indazole-6-boronic acid is a valuable and versatile building block for

synthetic and medicinal chemists. Its primary utility lies in its role as a nucleophilic partner in

Suzuki-Miyaura cross-coupling reactions, enabling the efficient synthesis of complex molecules
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containing the medicinally relevant dimethyl-indazole scaffold. A thorough understanding of its

properties, reaction mechanisms, and handling requirements is essential for its effective and

safe use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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